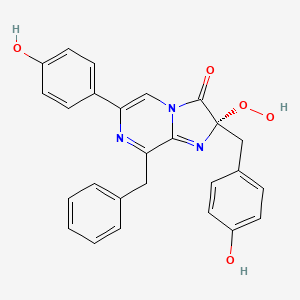
c2-Hydroperoxy-coelenterazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c2-Hydroperoxy-coelenterazine is a derivative of coelenterazine, a luciferin compound found in various bioluminescent marine organisms. This compound plays a crucial role in the bioluminescence of these organisms by participating in light-emitting reactions. This compound is particularly significant due to its involvement in the bioluminescent reactions of photoproteins such as aequorin and obelin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c2-Hydroperoxy-coelenterazine typically involves the modification of coelenterazine at the C-2 positionOne common method involves the reaction of coelenterazine with hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of its applications. the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings, with careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
c2-Hydroperoxy-coelenterazine undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the hydroperoxy group can yield coelenterazine or other reduced derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield coelenterazine or other reduced forms. Substitution reactions result in the formation of coelenterazine derivatives with different functional groups .
Applications De Recherche Scientifique
c2-Hydroperoxy-coelenterazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Bioluminescence Imaging: Used as a substrate in bioluminescent assays to monitor biological processes in vitro and in vivo.
Calcium Ion Detection: Employed in conjunction with photoproteins like aequorin to detect and measure calcium ion concentrations in biological systems.
Drug Screening: Applied in high-throughput screening assays to identify potential drug candidates based on their effects on bioluminescent reactions.
Mécanisme D'action
The mechanism of action of c2-Hydroperoxy-coelenterazine involves its role as a substrate in bioluminescent reactions. In the presence of calcium ions, photoproteins such as aequorin bind to this compound, leading to the formation of an intermediate complex. This complex undergoes oxidative decarboxylation, resulting in the emission of light. The molecular targets and pathways involved include the binding of calcium ions to specific sites on the photoprotein, which triggers the bioluminescent reaction .
Comparaison Avec Des Composés Similaires
c2-Hydroperoxy-coelenterazine is unique among coelenterazine derivatives due to its specific modification at the C-2 position. Similar compounds include:
Coelenterazine: The parent compound, which is widely used in bioluminescent assays and imaging applications.
Coelenterazine h: A derivative with modifications at other positions, known for its enhanced bioluminescent properties.
This compound stands out due to its specific reactivity and applications in bioluminescent systems, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1161931-09-4 |
|---|---|
Formule moléculaire |
C26H21N3O5 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1 |
Clé InChI |
HOSWCJDTHOAORT-SANMLTNESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















